molecular formula C8H13N B13214693 4-Azatricyclo[4.2.1.0,3,7]nonane

4-Azatricyclo[4.2.1.0,3,7]nonane

Cat. No.: B13214693
M. Wt: 123.20 g/mol
InChI Key: DTURLBZWQNQFQH-UHFFFAOYSA-N
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Description

4-Azatricyclo[4210,3,7]nonane is a tricyclic compound with a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azatricyclo[4.2.1.0,3,7]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentadiene with an amine, followed by a series of cyclization steps to form the tricyclic structure. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Azatricyclo[4.2.1.0,3,7]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrogen atom in the ring system allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired substituent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Azatricyclo[4.2.1.0,3,7]nonane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Azatricyclo[4.2.1.0,3,7]nonane involves its interaction with specific molecular targets. The nitrogen atom in the ring system can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways involved depend on the specific application and the molecules it interacts with.

Comparison with Similar Compounds

Similar Compounds

    4-Azatricyclo[4.3.1.13,8]undecane: Another tricyclic compound with a similar structure but different ring sizes.

    Bicyclo[4.3.0]nonene: A bicyclic compound with a different arrangement of rings.

Uniqueness

4-Azatricyclo[4210,3,7]nonane is unique due to its specific ring structure and the presence of a nitrogen atom within the ring system

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

4-azatricyclo[4.2.1.03,7]nonane

InChI

InChI=1S/C8H13N/c1-5-2-7-6(1)4-9-8(7)3-5/h5-9H,1-4H2

InChI Key

DTURLBZWQNQFQH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1CNC3C2

Origin of Product

United States

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